1-((5-chlorothiophen-2-yl)sulfonyl)-N-(2-cyanophenyl)piperidine-2-carboxamide
Description
1-((5-Chlorothiophen-2-yl)sulfonyl)-N-(2-cyanophenyl)piperidine-2-carboxamide is a synthetic small molecule characterized by a piperidine-2-carboxamide backbone substituted with a 5-chlorothiophene-2-sulfonyl group and an N-linked 2-cyanophenyl moiety. Its molecular formula is C₁₇H₁₆ClN₃O₃S₂, with a molecular weight of 409.91 g/mol and a CAS number 899959-15-0 .
Properties
IUPAC Name |
1-(5-chlorothiophen-2-yl)sulfonyl-N-(2-cyanophenyl)piperidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O3S2/c18-15-8-9-16(25-15)26(23,24)21-10-4-3-7-14(21)17(22)20-13-6-2-1-5-12(13)11-19/h1-2,5-6,8-9,14H,3-4,7,10H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBVRJRIYRSXNIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C(=O)NC2=CC=CC=C2C#N)S(=O)(=O)C3=CC=C(S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(2-cyanophenyl)piperidine-2-carboxamide typically involves multiple steps, including the formation of the piperidine ring, the introduction of the sulfonyl group, and the attachment of the cyanophenyl group. Common synthetic routes may include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Sulfonyl Group: This step often involves sulfonylation reactions using reagents like sulfonyl chlorides.
Attachment of the Cyanophenyl Group: This can be done through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic routes for large-scale production, ensuring high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-((5-chlorothiophen-2-yl)sulfonyl)-N-(2-cyanophenyl)piperidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can modify the functional groups, such as reducing the sulfonyl group to a thiol.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, altering the functional groups attached to the piperidine ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as alkyl halides or aryl halides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols.
Scientific Research Applications
1-((5-chlorothiophen-2-yl)sulfonyl)-N-(2-cyanophenyl)piperidine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(2-cyanophenyl)piperidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a class of sulfonamide-functionalized piperidine derivatives.
Table 1: Key Structural and Molecular Comparisons
Key Observations
The 2,5-dichlorophenyl substituent in the dichlorophenyl analog increases steric hindrance and hydrophobicity, which may reduce solubility but improve membrane permeability .
The oxadiazole-containing analog (Table 1, row 4) introduces a rigid heterocyclic ring, which may stabilize π-π stacking interactions in protein binding pockets .
The 5-chlorothiophene-2-sulfonyl moiety is conserved across analogs, indicating its role as a critical pharmacophore for sulfonamide-mediated enzyme interactions .
Q & A
Basic Research Questions
Q. What are the critical considerations for optimizing the synthesis of 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(2-cyanophenyl)piperidine-2-carboxamide?
- Methodological Answer : Synthesis optimization requires precise control of reaction conditions. For example, nucleophilic substitution reactions involving sulfonyl chloride intermediates (e.g., 5-chlorothiophene-2-sulfonyl chloride) must be conducted under anhydrous conditions with aprotic solvents like dimethylformamide (DMF) to minimize hydrolysis . Temperature control (typically 0–5°C during coupling steps) ensures regioselectivity, while reaction progress should be monitored via thin-layer chromatography (TLC) with ethyl acetate/hexane (3:1) as the mobile phase . Post-synthesis purification via column chromatography (silica gel, gradient elution) or preparative HPLC (C18 column, acetonitrile/water) is essential to achieve >95% purity .
Q. How can structural characterization of this compound be systematically validated?
- Methodological Answer : Use a multi-technique approach:
- NMR Spectroscopy : H and C NMR should confirm the piperidine ring conformation (δ 2.5–3.5 ppm for axial protons) and sulfonyl group integration (δ 7.8–8.2 ppm for thiophene protons) .
- High-Resolution Mass Spectrometry (HRMS) : Verify the molecular ion peak ([M+H]) with an error margin <5 ppm. For example, CHClNOS requires a theoretical m/z of 410.02 .
- X-ray Crystallography : Resolve crystal structures to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding between the cyanophenyl and sulfonyl groups) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies often arise from assay variability or impurity artifacts. To address this:
- Standardize Bioassays : Use cell lines with consistent passage numbers (e.g., HepG2 ≤ P15) and validate target engagement via orthogonal methods (e.g., SPR for binding affinity vs. cellular IC) .
- Impurity Profiling : Quantify by-products (e.g., des-chloro analogs) using LC-MS and test their activity to exclude false positives .
- Meta-Analysis : Cross-reference datasets from kinase inhibition panels (e.g., Eurofins KinaseProfiler) to identify consistent trends .
Q. What in silico strategies are effective for predicting the mechanism of action of this compound?
- Methodological Answer : Combine computational tools:
- Molecular Docking : Use AutoDock Vina with crystal structures of potential targets (e.g., PI3Kγ, PDB ID: 6NT8) to prioritize binding pockets near the sulfonyl group .
- Pharmacophore Modeling : Define essential features (e.g., hydrogen bond acceptors at the cyanophenyl group) using Schrödinger’s Phase .
- ADMET Prediction : Apply QikProp to assess blood-brain barrier penetration (logBB < -1) and cytochrome P450 inhibition risks (e.g., CYP3A4) .
Q. How can structure-activity relationship (SAR) studies be designed to enhance target selectivity?
- Methodological Answer : Focus on modular modifications:
- Piperidine Ring Substitution : Introduce methyl groups at C3 to test steric effects on target binding (e.g., reduced affinity for off-target kinases) .
- Sulfonyl Group Replacement : Compare thiophene-sulfonyl vs. benzene-sulfonyl analogs to evaluate electronic effects on potency .
- Cyanophenyl Bioisosteres : Replace the cyano group with trifluoromethyl or nitro groups to modulate π-π stacking interactions .
Methodological Notes for Experimental Design
- Data Contradiction Analysis : When conflicting bioactivity results arise, validate via orthogonal assays (e.g., thermal shift assays vs. enzymatic activity) and ensure compound stability under assay conditions (e.g., pH 7.4 PBS buffer) .
- Target Validation : Use CRISPR-Cas9 knockout models to confirm on-target effects. For example, PI3Kγ-KO cells should show resistance to the compound’s antiproliferative effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
